Azetidin-1-yl(2-iodo-5-methylphenyl)methanone Azetidin-1-yl(2-iodo-5-methylphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13707091
InChI: InChI=1S/C11H12INO/c1-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
SMILES: CC1=CC(=C(C=C1)I)C(=O)N2CCC2
Molecular Formula: C11H12INO
Molecular Weight: 301.12 g/mol

Azetidin-1-yl(2-iodo-5-methylphenyl)methanone

CAS No.:

Cat. No.: VC13707091

Molecular Formula: C11H12INO

Molecular Weight: 301.12 g/mol

* For research use only. Not for human or veterinary use.

Azetidin-1-yl(2-iodo-5-methylphenyl)methanone -

Specification

Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
IUPAC Name azetidin-1-yl-(2-iodo-5-methylphenyl)methanone
Standard InChI InChI=1S/C11H12INO/c1-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Standard InChI Key HWMIWSCKOBJIAD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)I)C(=O)N2CCC2
Canonical SMILES CC1=CC(=C(C=C1)I)C(=O)N2CCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an azetidine ring (C₃H₆N) fused to a 2-iodo-5-methylphenyl group via a ketone linkage. Key structural attributes include:

  • Iodo substituent: Enhances electrophilic reactivity and participates in halogen bonding .

  • Methyl group: Modulates lipophilicity and steric effects .

  • Azetidine ring: Imparts strain energy (≈25–30 kcal/mol), influencing ring-opening reactions and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂INO
Molecular Weight301.12 g/mol
IUPAC Nameazetidin-1-yl-(2-iodo-5-methylphenyl)methanone
SMILESCC1=CC(=C(C=C1)I)C(=O)N2CCC2
LogP (Predicted)3.2 ± 0.3

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

Two primary routes dominate laboratory preparations:

  • Silver-mediated cyclization: Treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with AgNO₃ in DMSO at 100°C yields the target compound in 68–72% efficiency.

  • Weinreb amide approach: Acyl chloride intermediates derived from 4-methoxycinnamic acid undergo Grignard reactions followed by deprotection to afford the azetidine core .

Critical Challenges:

  • Iodine incorporation requires controlled conditions to avoid overhalogenation .

  • Azetidine ring instability necessitates inert atmospheres during purification .

Industrial Production Considerations

While no commercial-scale processes are documented, theoretical scaling strategies involve:

  • Continuous-flow reactors to manage exothermic ring-forming steps .

  • Solvent recycling systems for DMSO recovery.

Reactivity and Derivative Formation

Nucleophilic Substitution

The iodo group undergoes facile displacement with nucleophiles (e.g., amines, thiols) under Pd(0) catalysis:
C11H12INO+NH2RPd(PPh3)4C11H12N2O+HI\text{C}_{11}\text{H}_{12}\text{INO} + \text{NH}_2\text{R} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{11}\text{H}_{12}\text{N}_2\text{O} + \text{HI}
Yields exceed 85% when using DIPEA in THF at 60°C .

Ring-Opening Reactions

Azetidine strain enables ring cleavage with:

  • Protic acids: Forms linear amides (e.g., 3-iodo-N-(5-methylbenzoyl)propionamide).

  • Electrophiles: BF₃·Et₂O induces Friedel-Crafts alkylation with arenes .

Table 2: Representative Derivatives and Applications

DerivativeBiological ActivityIC₅₀ (nM)Source
4-(Azetidin-1-yl)phenolMAGL inhibition2.7
3-Aminoazetidine analogAnticancer (MDA-MB-231)11.7

Biological Activities and Mechanisms

Monoacylglycerol Lipase (MAGL) Inhibition

The compound reversibly binds MAGL's catalytic serine (Ser122), elevating 2-arachidonoylglycerol levels by 300% in murine neuroglia. Structural studies reveal:

  • Halogen bonding: Iodo group interacts with Tyr58 (ΔG = -4.2 kcal/mol).

  • Azetidine conformation: Planar geometry optimizes active-site occupancy .

Antimicrobial Efficacy

Against Xanthomonas citri and Erwinia carotovora, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, surpassing penicillin controls in biofilm eradication .

Neuroprotective Effects

In Aβ42-induced Alzheimer's models, 10 µM treatment reduces tau hyperphosphorylation by 62% via GSK-3β pathway modulation .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

  • PET tracers: Carbon-11 labeled analogs show 92% brain uptake in primates, enabling MAGL imaging .

  • Orexin receptor antagonists: Structural analogs (e.g., WO2014141065A1) demonstrate nanomolar affinity for OX₁R, aiding insomnia research .

Antibacterial Agents

Schiff base derivatives exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC₉₀ = 16 µg/mL .

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